Hydroxyethyl cellulose

Catalog No.
S614430
CAS No.
9004-62-0
M.F
(C2H602)x
C29H52O21
M. Wt
736.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyethyl cellulose

CAS Number

9004-62-0

Product Name

Hydroxyethyl cellulose

IUPAC Name

5-[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[4-hydroxy-3-(2-hydroxyethoxy)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol

Molecular Formula

(C2H602)x
C29H52O21

Molecular Weight

736.7 g/mol

InChI

InChI=1S/C29H52O21/c1-10-15(34)16(35)24(13(8-33)45-10)49-28-20(39)18(37)25(50-29-26(43-5-4-30)21(40)23(42-3)12(7-32)47-29)14(48-28)9-44-27-19(38)17(36)22(41-2)11(6-31)46-27/h10-40H,4-9H2,1-3H3

InChI Key

CWSZBVAUYPTXTG-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O

Solubility

Soluble
Solubility in water: good

Synonyms

aldiamed, hydroxyethylcellulose, hydroxyethylcellulose, sodium salt, hydroxyl ethyl cellulose, Lacrigel, Minims Artificial Tears, Natrosol 250

Canonical SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O

HEC is a water-soluble polymer obtained by chemically treating cellulose, a polysaccharide found in plant cell walls []. The hydroxyl groups of cellulose undergo an etherification reaction with ethylene oxide, introducing hydroxyethyl groups throughout the molecule []. This modification enhances its water solubility compared to unmodified cellulose [].

HEC's significance lies in its ability to modify the rheological properties (flow characteristics) of aqueous solutions. It acts as a thickener, gelling agent, and stabilizer, making it valuable in various scientific experiments [, ].


Molecular Structure Analysis

HEC's molecular structure is essentially a cellulose backbone with hydroxyethyl groups attached at random positions along the chain []. The degree of substitution (DS) refers to the average number of hydroxyethyl groups per anhydroglucose unit (AGU) in the cellulose chain []. Variations in DS influence HEC's properties, such as solubility and thickening power [].

A key feature of HEC's structure is the presence of both hydroxyl groups and ether groups. Hydroxyl groups enable hydrogen bonding with water molecules, promoting solubility []. However, the bulky ether groups prevent tight packing of HEC chains, contributing to its thickening effect in solutions [].


Chemical Reactions Analysis

Synthesis:

HEC is commercially produced by reacting alkali cellulose (cellulose treated with a strong base) with ethylene oxide under controlled temperature and pressure [].

(R-OCellulose represents cellulose backbone)

R-OCellulose + CH2CH2O (ethylene oxide) -> R-OCelluloseCH2CH2OH (HEC) []

Decomposition:

HEC is a relatively stable compound. However, under extreme acidic or alkaline conditions, it can undergo hydrolysis, breaking down the cellulose backbone and releasing hydroxyethyl groups [].

Other Reactions:

Due to its hydroxyl groups, HEC can participate in hydrogen bonding with other molecules containing hydroxyl or carbonyl groups. This property allows it to interact with various substances in scientific research, influencing their behavior in solutions [].


Physical And Chemical Properties Analysis

  • Appearance: White to slightly yellow odorless powder [].
  • Melting Point: Does not have a sharp melting point; decomposes above 140°C [].
  • Boiling Point: Not applicable, decomposes before boiling.
  • Solubility: Soluble in water, forming clear to opalescent solutions []. Insoluble in most organic solvents [].
  • Stability: Stable under normal storage conditions. Prone to degradation under extreme temperatures and strong acids or bases [, ].

HEC's thickening effect in aqueous solutions is attributed to its ability to form hydrogen bonds with water molecules. The polymer chains extend in water, entangling water molecules and creating a network that resists flow, thus increasing the solution's viscosity [].

In some research applications, HEC can interact with specific biomolecules through hydrogen bonding, affecting their stability or interaction with other molecules []. The exact mechanism depends on the specific biomolecule and the research context.

  • Inhalation: Avoid inhaling dust particles, which might cause respiratory irritation.
  • Skin and Eye Contact: May cause mild irritation; wear gloves and eye protection for prolonged contact.

Hydroxyethyl Cellulose (HEC) in Drug Delivery

  • Solubility Enhancement

    HEC can improve the solubility of poorly water-soluble drugs by forming inclusion complexes or through its ability to inhibit crystal growth []. This allows for better drug distribution within a formulation and potentially enhances bioavailability.

  • Controlled Release

    The thickening and gelling properties of HEC can be utilized to design controlled-release drug delivery systems. Hydrogels formed with HEC can release drugs in a sustained manner over a prolonged period []. This is particularly advantageous for drugs requiring consistent blood plasma levels or targeting specific sites within the body.

  • Biocompatibility and Safety

    HEC is a non-toxic and non-ionic polymer, making it biocompatible and suitable for pharmaceutical applications. This characteristic minimizes potential side effects and allows for safe incorporation into drug delivery systems [].

HEC in Tissue Engineering

Beyond drug delivery, HEC is being explored in the field of tissue engineering for its unique properties:

  • Scaffolding Material

    Due to its gel-forming ability, HEC can be used as a scaffold material for cell growth and proliferation. The porous structure of HEC hydrogels provides a 3D environment that mimics natural tissues and supports cell attachment and differentiation [].

  • Biocompatibility and Wound Healing

    Similar to drug delivery, the biocompatible nature of HEC makes it suitable for tissue engineering applications. Studies suggest that HEC hydrogels can promote wound healing by creating a moist environment and reducing inflammation [].

Research on Modified HEC for Enhanced Functionality

Researchers are actively investigating methods to modify HEC to address limitations and expand its functionalities:

  • Improved Stability and Performance

    Modifying HEC with other polymers or cross-linking agents can enhance its stability in physiological environments and improve its mechanical properties for specific applications [].

  • Targeted Drug Delivery

    Chemical modifications of HEC can introduce functionalities that enable targeted drug delivery. For instance, attaching targeting ligands to HEC can allow for drug delivery to specific cells or tissues [].

Physical Description

WHITE POWDER.

XLogP3

-7.7

Melting Point

Decomposes at 205ºC as Cellosize

GHS Hazard Statements

Aggregated GHS information provided by 1042 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 1042 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 630 of 1042 companies with hazard statement code(s):;
H315 (99.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For alleviating surface irritation in topical ocular administrations, such as artificial tear solutions. Hydroxyethyl cellulose is also found in topical formulations to aid in more efficient drug diffusion across the membranes.

Pharmacology

Hetastarch is a synthetic, nonionic hydroxyethyl derivative of starch used as a plasma expander when prepared in an isotonic solution. Upon intravenous administration, hydroxyethyl starch colloid increases blood volume and thus improves circulation. This agent is almost exclusively excreted by the kidneys and is potentially nephrotoxic.

Mechanism of Action

Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes [A19150].

Pictograms

Irritant

Irritant

Other CAS

9004-62-0

Wikipedia

Hydroxyethyl cellulose

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Binding; Emulsion stabilizing; Film forming; Stabilizing; Viscosity controlling

General Manufacturing Information

Cellulose, 2-hydroxyethyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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